2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Substituent Effects
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid features a phenyl ring substituted with three distinct functional groups:
- Chlorine (Cl) at the 2-position
- Fluorine (F) at the 6-position
- Methoxymethoxy (-OCH₂OCH₃) at the 3-position
- Boronic acid (-B(OH)₂) at the 1-position
The molecular formula is C₈H₉BClFO₄ , with a molecular weight of 234.42 g/mol .
Table 1: Substituent Positions and Electronic Effects
| Substituent | Position | Electronic Effect | Steric Influence |
|---|---|---|---|
| Chlorine | 2 | Electron-withdrawing (inductive) | Moderate steric bulk |
| Fluorine | 6 | Electron-withdrawing (inductive) + resonance | Minimal steric hindrance |
| Methoxymethoxy | 3 | Electron-donating (via lone pairs) | High steric demand |
| Boronic acid | 1 | Lewis acidity (B center) | N/A |
The boronic acid group enables participation in cross-coupling reactions, while the methoxymethoxy group serves as a protecting moiety for hydroxyl functionalities. The chlorine and fluorine substituents modulate electronic density, influencing reactivity in electrophilic aromatic substitutions and directing incoming groups during synthesis.
Crystallographic Analysis and Solid-State Conformation
No explicit X-ray crystallographic data for this compound were identified in the provided sources. However, general insights into boronic acid crystal packing can be inferred:
- Intermolecular hydrogen bonding between boronic acid -OH groups and electron-rich substituents (e.g., methoxymethoxy) may stabilize solid-state conformations.
- Steric clashes between the methoxymethoxy group (position 3) and adjacent substituents (Cl at position 2) could favor non-planar arrangements in the crystal lattice.
Further experimental studies are required to confirm these hypotheses.
Spectroscopic Profiling
While specific spectral data for this compound are not available in the provided sources, characteristic spectral signatures for analogous boronic acids are summarized below:
¹H NMR
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Methoxymethoxy -OCH₃ | 3.2–3.5 | Singlet (3H) |
| Boronic acid -B(OH)₂ | 1.5–2.0 (broad) | Singlet |
| Aromatic protons (Cl/F adjacent) | 6.5–7.5 | Doublets/Doublets of doublets |
¹⁹F NMR
| Fluorine Environment | Expected δ (ppm) |
|---|---|
| Aromatic fluorine (C6) | -120 to -110 |
¹¹B NMR
| Boron Environment | Expected δ (ppm) |
|---|---|
| Boronic acid (-B(OH)₂) | 15–25 |
FT-IR
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| B-O (asymmetric stretch) | 1330–1390 |
| B-C (stretch) | 1080–1110 |
| B-OH (bending) | 960–1030 |
Mass Spectrometry (MS)
| Ion | m/z |
|---|---|
| [M+H]⁺ | 235.4 |
Thermochemical Properties and Stability Analysis
Computational Chemistry Predictions
Density Functional Theory (DFT) studies on related boronic acids reveal:
- HOMO/LUMO Orbitals : Electron density localized on the boron center and aromatic ring, influenced by substituents.
- Hydrogen Bonding : The methoxymethoxy group may participate in intramolecular H-bonding with boronic acid protons, stabilizing conformations.
- Reactivity : The electron-withdrawing Cl and F groups lower the HOMO energy, enhancing electrophilicity for cross-coupling reactions.
Properties
IUPAC Name |
[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSNQNHNZDAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182247 | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-26-9 | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two organic compounds.
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid would act as the boron reagent. The boron atom in the compound forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst. This results in the formation of a new carbon-carbon bond, linking the two compounds together.
Biochemical Pathways
The suzuki-miyaura coupling reaction in which it participates can be used to synthesize a wide variety of organic compounds. These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
The result of the action of this compound is the formation of a new organic compound via the Suzuki-Miyaura coupling reaction. The specific molecular and cellular effects would depend on the properties of the resulting compound.
Action Environment
The environment can significantly influence the action of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the Suzuki-Miyaura coupling reaction. Additionally, the stability of the compound could be influenced by factors such as light, heat, and moisture.
Biological Activity
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a phenylboronic acid core with specific substituents that influence its reactivity and biological interactions. The presence of chlorine and fluorine atoms enhances its acidity and lipophilicity, which are critical for its biological activity.
Target Interactions : The primary mechanism of action for this compound involves its interaction with various biomolecules, particularly enzymes. Boronic acids are known to bind covalently to diols, which is crucial for their role as enzyme inhibitors.
Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been observed to interact with leucyl-tRNA synthetase (LeuRS), similar to other boronic acids, which can lead to antimicrobial effects against certain pathogens .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy through mechanisms such as enzyme inhibition and disruption of cellular processes.
Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Candida albicans | 32 |
| Bacillus cereus | 4 |
Table 1: Antimicrobial activity of this compound.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways, leading to cell cycle arrest and subsequent cell death .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various phenylboronic acids, including our compound. It was found that the presence of electron-withdrawing groups like fluorine significantly enhanced the antibacterial potency against resistant strains of Staphylococcus aureus .
- Cancer Cell Line Testing : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Solubility and Stability
- Target Compound : The methoxymethoxy group improves solubility in ethers and ketones (similar to phenylboronic acid pinacol esters) . Stability is enhanced due to reduced anhydride formation compared to analogs like 2-chloro-6-fluorophenylboronic acid .
- Pinacol Esters : Derivatives like 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester (CAS: 2121513-63-9) exhibit superior solubility in chloroform and hydrocarbons but require additional synthesis steps .
Reactivity in Cross-Coupling Reactions
- Electronic Effects : The electron-withdrawing Cl and F substituents deactivate the phenyl ring, slowing coupling reactions compared to unsubstituted phenylboronic acid. However, the methoxymethoxy group mitigates this by donating electrons via its ether oxygen .
- Yield Comparisons :
- Target Compound : Yields ~80–90% in Suzuki reactions under standard conditions (Pd catalysts, aqueous THF) .
- 2-Fluoro-6-methoxyphenylboronic acid : Achieves >90% yields due to fewer deactivating groups .
- 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid : Lower yields (~70–75%) due to steric hindrance from the benzyloxy group .
Preparation Methods
Direct Electrophilic Substitution on Phenylboronic Acid Derivatives
One prominent approach involves the electrophilic substitution of phenylboronic acid with halogenating and methoxy-masking reagents. This method typically proceeds via the following steps:
- Starting Material: Phenylboronic acid or its esters.
- Electrophilic Halogenation: Introduction of chlorine and fluorine onto the aromatic ring using halogenating agents such as N-chlorosuccinimide (NCS) for chlorine and Selectfluor or diethylaminosulfur trifluoride (DAST) for fluorine.
- Methoxymethoxy Group Introduction: The methoxymethoxy group (-OCH2OCH3) is introduced via nucleophilic substitution using chloromethyl methyl ether (MOM-Cl) in the presence of a base, often under mild conditions to prevent overreaction.
This method benefits from regioselectivity control by directing groups and reaction conditions optimized for selective substitution at the desired positions.
Lithiation Followed by Boronic Ester Formation
A more sophisticated and controlled approach involves lithiation of the aromatic ring followed by boron insertion:
- Step 1: Lithiation of the aromatic ring at the desired position (preferably ortho to existing substituents) using n-butyllithium (n-BuLi) in anhydrous solvents like diethyl ether or dimethyl ether at low temperatures (around -78°C).
- Step 2: Quenching with trimethyl borate (B(OMe)3) to form the boronic ester intermediate.
- Step 3: Hydrolysis of the boronic ester with aqueous acid (e.g., hydrochloric acid) to yield the boronic acid.
Research indicates that the lithiation process allows precise control over substitution patterns, especially when combined with directing groups or protecting groups.
Electrophilic Borylation Using Boron Reagents
Another route involves electrophilic borylation:
- Reagents: Boron electrophiles such as boron tribromide (BBr3) or B(OMe)3.
- Procedure: The aromatic compound, pre-functionalized with halogens and methoxy groups, reacts with the electrophilic boron reagent under controlled temperature (often below 65°C).
- Outcome: Formation of boronic acid derivatives with high regioselectivity, facilitated by the electron-withdrawing nature of fluorine and chlorine.
This method is advantageous for its efficiency and high yield, often exceeding 90%, as indicated in patent literature.
Preparation via Sequential Halogenation and Boronization
A multi-step process involves:
- Step 1: Selective halogenation of phenylboronic acid derivatives to introduce chlorine and fluorine at specific positions.
- Step 2: Protection of the hydroxyl group with a methoxymethoxy group using chloromethyl methyl ether (MOM-Cl) in the presence of a base such as potassium carbonate.
- Step 3: Boron insertion using electrophilic boron reagents, followed by deprotection if necessary.
This sequence allows precise control over substitution patterns, especially when starting from commercially available phenylboronic acids.
Data Summary and Comparative Table
| Methodology | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Electrophilic halogenation + methoxy substitution | NCS, MOM-Cl | Mild, room temperature | Moderate to high | Suitable for regioselective synthesis |
| Lithiation + boron insertion | n-BuLi, B(OMe)3 | -78°C to room temp | >80% | High regioselectivity, requires inert atmosphere |
| Electrophilic boronation | B(OMe)3, BBr3 | 20-65°C | >90% | Efficient, high yield, scalable |
| Sequential halogenation + boronization | Halogenating agents + boron reagents | Controlled temperature | >90% | Precise substitution pattern |
Research Findings and Notes
- The lithiation approach, as described in patent literature, involves initial lithiation of 2,6-difluoro-phenyl compounds, followed by boron reagent addition, culminating in high-yield formation of the boronic acid.
- Electrophilic borylation with B(OMe)3 is favored for its operational simplicity and high selectivity, especially for compounds bearing multiple substituents.
- The methoxymethoxy group is typically introduced via nucleophilic substitution of chloromethyl methyl ether, often under basic conditions, to mask the phenol or phenolic-like groups during subsequent reactions.
- Reaction conditions such as temperature, solvent choice (e.g., acetonitrile, DME), and the presence of salts (NaCl, NaOH) significantly influence yield and purity.
Q & A
Q. What are the optimal solvents for dissolving 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in cross-coupling reactions?
The solubility of phenylboronic acid derivatives depends on substituents and solvent polarity. For this compound, polar aprotic solvents (e.g., acetone, chloroform) are recommended due to the electron-withdrawing chloro and fluoro groups enhancing solubility in ketones and ethers. Pinacol esters of similar analogs show improved solubility in chloroform compared to parent acids . Avoid hydrocarbons like methylcyclohexane, where solubility is negligible .
Q. How can I synthesize this compound via Suzuki-Miyaura coupling?
A typical protocol involves:
- Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) as a catalyst with tri-tert-butylphosphine (tBu₃P) as a ligand .
- Adding potassium fluoride (KF) to activate the boronic acid and stabilize intermediates .
- Reacting at 60°C for 18 hours in a mixed solvent system (e.g., toluene/water) . Post-reaction purification involves filtration, extraction with tert-butyl methyl ether, and solvent removal under reduced pressure .
Q. What storage conditions ensure stability?
Store at 2–8°C in airtight containers under inert gas (e.g., N₂). The compound is moisture-sensitive, and hydrolysis of the boronic acid group can occur, leading to reduced reactivity. Avoid exposure to bases or protic solvents .
Advanced Research Questions
Q. How do substituents (chloro, fluoro, methoxymethoxy) influence reactivity in cross-coupling?
- Chloro and fluoro groups : Electron-withdrawing effects enhance electrophilicity of the boronic acid, accelerating transmetalation in Pd-catalyzed reactions. However, steric hindrance from substituents may reduce coupling efficiency .
- Methoxymethoxy group : The bulky alkoxy substituent may stabilize intermediates via chelation with boron but could hinder access to the catalytic site. Computational studies of analogs suggest substituent position impacts reaction kinetics .
Q. How to resolve contradictions in solubility predictions from computational models?
Solubility models (e.g., ESOL, Ali, SILICOS-IT) for this compound show discrepancies:
- ESOL : Predicts 3.4 mg/mL (very soluble).
- Ali : Predicts 5.03 mg/mL (very soluble).
- SILICOS-IT : Predicts 3.48 mg/mL (soluble) . Validate experimentally via dynamic light scattering (DLS) or UV-Vis spectroscopy in target solvents. Use high-purity solvents to avoid impurities affecting results .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxymethoxy at C3, chloro at C2) and confirm boronic acid integrity. Look for characteristic shifts: ~7.5 ppm (aromatic protons), ~3.5 ppm (methoxymethoxy) .
- FT-IR : Confirm B-O stretching (~1350 cm⁻¹) and absence of B-OH (broad peak ~3200 cm⁻¹) to rule out hydrolysis .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 246.04 (C₈H₈BClF₂O₃⁺) .
Q. How does the methoxymethoxy group impact interactions in drug delivery systems?
The methoxymethoxy group can enhance diol-binding affinity via hydrogen bonding, making the compound a candidate for pH-responsive drug carriers. Studies on phenylboronic acid-functionalized polymers show that substituents like methoxymethoxy improve cellular uptake by interacting with glycoproteins on cell membranes .
Methodological Considerations
Q. How to optimize reaction yields when steric hindrance limits coupling efficiency?
- Use microwave-assisted synthesis to reduce reaction time and improve energy transfer .
- Replace Pd₂(dba)₃ with Pd(OAc)₂ and bulkier ligands (e.g., SPhos) to stabilize sterically hindered intermediates .
- Increase catalyst loading (e.g., 5–10 mol%) and temperature (80–100°C) for challenging substrates .
Q. What purification methods minimize boronic acid degradation?
- Chromatography : Use silica gel pretreated with 1% acetic acid to suppress boroxine formation .
- Crystallization : Recrystallize from tert-butyl methyl ether/hexane to isolate pure boronic acid .
- Avoid aqueous workups unless stabilized by KF or phase-transfer catalysts .
Data Interpretation and Troubleshooting
Q. Why do NMR spectra show unexpected peaks post-synthesis?
Common issues include:
Q. How to validate computational solubility models experimentally?
- Prepare saturated solutions in target solvents and measure concentration via gravimetric analysis or HPLC .
- Compare with predicted values using the Hildebrand solubility parameter (δ) to assess model accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
